molecular formula C18H28O4Si4 B1678620 Quadrosilan CAS No. 4657-20-9

Quadrosilan

Cat. No.: B1678620
CAS No.: 4657-20-9
M. Wt: 420.8 g/mol
InChI Key: ZTQZMPQJXABFNC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane . This comprehensive nomenclature reflects the compound's complex molecular architecture, specifically identifying the positions and nature of substituent groups within the cyclic siloxane framework. The structural designation indicates a cyclotetrasiloxane core containing four silicon atoms interconnected through oxygen bridges, with methyl groups positioned at the 2,2,4,6,6,8 positions and phenyl groups attached at the 4,8 positions.

The structural formula can be represented through multiple chemical notation systems. The Canonical Simplified Molecular Input Line Entry System representation is C[Si]1(OSi(C)C3=CC=CC=C3)C . The International Chemical Identifier string provides another structural representation: InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 . These structural representations confirm the presence of an eight-membered cyclic structure incorporating alternating silicon and oxygen atoms, with the silicon centers bearing both methyl and phenyl substituents in a defined spatial arrangement.

The International Chemical Identifier Key for this compound is ZTQZMPQJXABFNC-UHFFFAOYSA-N , providing a unique hash-based identifier that serves as a fixed-length condensed digital representation of the compound's molecular structure. Advanced structural analysis reveals that the compound exists in stereoisomeric forms, with specific notations indicating the cis- and trans- configurations of the diphenyl substituents around the cyclosiloxane ring.

Synonyms and Historical Development Codes

This compound is known by numerous synonyms that reflect its structural characteristics, historical development, and regional naming conventions. The most commonly referenced alternative name is 2,6-diphenylhexamethylcyclotetrasiloxane , which emphasizes the diphenyl substitution pattern and the hexamethyl groups distributed around the cyclotetrasiloxane framework. Additional systematic synonyms include Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- and cis-2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane .

The compound carries several historical development codes that originated during its research and development phases. The designation KABI-1774 represents a significant research identifier that has been maintained in chemical databases and pharmaceutical literature. Another important synonym is Cisobitan , which appears to be derived from the cis-configuration of the compound and represents a trade name or research designation. Additional developmental identifiers include various stereochemical descriptors such as cis-2,6-diphenyl-2,4,4,6,8,8-hexamethylcyclotetrasiloxane and trans-2,6-Diphenyl-2,4,4,6,8,8-hexamethylcyclotetrasiloxane .

Regional and database-specific synonyms demonstrate the compound's international recognition across different chemical nomenclature systems. These include variations such as 2α,6α-Diphenyl-2,4,4,6,8,8-hexamethylcyclooctanetetrasiloxane and Cyclotetrasiloxane, 2,6-diphenyl-2,4,4,6,8,8-hexamethyl- . The extensive synonym list reflects both the systematic chemical naming conventions and the practical requirements of various research and regulatory contexts where the compound has been documented.

Molecular Formula and Weight

The molecular formula of this compound is established as C18H28O4Si4 , indicating a composition of eighteen carbon atoms, twenty-eight hydrogen atoms, four oxygen atoms, and four silicon atoms. This elemental composition directly corresponds to the compound's cyclotetrasiloxane structure with diphenyl and hexamethyl substituents. The molecular weight has been reported with slight variations across different sources, with values including 420.8 grams per mole, 420.75 grams per mole, and 420.758 grams per mole, reflecting different precision levels in molecular weight calculations and measurement methodologies.

Molecular Parameter Value Source Reference
Molecular Formula C18H28O4Si4
Carbon Atoms 18
Hydrogen Atoms 28
Oxygen Atoms 4
Silicon Atoms 4
Molecular Weight 420.8 g/mol
Molecular Weight 420.75 g/mol
Molecular Weight 420.758 g/mol

The molecular composition analysis reveals the significant contribution of silicon atoms to the overall molecular architecture, with four silicon centers forming the backbone of the cyclic structure. The carbon content is distributed between the methyl substituents attached to silicon atoms and the two phenyl rings that provide aromatic character to the molecule. The oxygen atoms serve as bridging elements between silicon centers, creating the characteristic siloxane linkages that define the compound's chemical class. The relatively high molecular weight reflects the substantial molecular complexity arising from the combination of inorganic siloxane framework with organic substituents.

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

This compound possesses multiple Chemical Abstracts Service registry numbers that reflect different stereoisomeric forms and regulatory submissions. The primary Chemical Abstracts Service number is 4657-20-9 , which appears to be associated with the general compound designation. An additional Chemical Abstracts Service number 33204-76-1 is documented across multiple chemical databases, suggesting either stereoisomeric variants or different registration contexts for the same molecular structure.

The compound carries several regulatory and database identifiers that facilitate its tracking across international chemical management systems. The European Community number is 251-406-1 , establishing its recognition within European chemical regulations and inventory systems. The Unique Ingredient Identifier codes include C5KT601WPM and D7L9AC9Z6E , which serve as standardized identifiers in pharmaceutical and chemical databases maintained by regulatory agencies.

Identifier Type Value Source Reference
Primary Chemical Abstracts Service Number 4657-20-9
Secondary Chemical Abstracts Service Number 33204-76-1
European Community Number 251-406-1
Unique Ingredient Identifier C5KT601WPM
Unique Ingredient Identifier D7L9AC9Z6E
Database of Endocrine Disrupting Chemicals and their Toxicity Identifier DTXSID3063546
Database of Endocrine Disrupting Chemicals and their Toxicity Identifier DTXSID601015701
National Cancer Institute Thesaurus Code C81424
Nikkaji Numbers J1.844.130F, J17.786E, J421.735G

Additional specialized database identifiers include Database of Endocrine Disrupting Chemicals and their Toxicity Substance identifiers DTXSID3063546 and DTXSID601015701 , which facilitate environmental and toxicological tracking of the compound. The National Cancer Institute Thesaurus Code C81424 provides standardized terminology reference within biomedical databases. Multiple Nikkaji Numbers (J1.844.130F , J17.786E , J421.735G ) reflect the compound's registration in Japanese chemical databases and nomenclature systems.

The presence of multiple regulatory identifiers indicates the compound's widespread recognition across international chemical databases and regulatory frameworks. These identifiers serve critical functions in chemical inventory management, regulatory compliance, and scientific literature tracking, ensuring consistent identification of the compound across diverse chemical information systems and regulatory jurisdictions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQZMPQJXABFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063546, DTXSID601015701
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2
Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane
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Record name 2,6-Diphenylhexamethylcyclotetrasiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, hexamethyldiphenyl-
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Record name Quadrosilan [INN:BAN]
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Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
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Record name Quadrosilan
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Record name QUADROSILAN
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Record name 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS-
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Comparison with Similar Compounds

trans-2,6-Diphenylhexamethylcyclotetrasiloxane

This compound is a stereoisomer of Quadrosilan, differing only in the spatial arrangement of substituents (trans vs. cis configuration).

Property This compound trans-Isomer
CAS Number 33204-76-1 Not specified
Molecular Formula C₁₈H₂₈O₄Si₄ C₁₈H₂₈O₄Si₄
Boiling Point 353.87°C Likely similar (±5°C)
Intra-Chemical Variability 6 orders of magnitude Data unavailable
Applications Pharmaceuticals Industrial silicone synthesis

Key Differences :

  • Documented Use : this compound has pharmaceutical applications, while the trans isomer is primarily used in industrial silicone production .

Comparison with Functionally Similar Compounds

Methoxychlor (CAS: 72-43-5)

Methoxychlor is an organochlorine pesticide with endocrine-disrupting properties, sharing this compound’s high intra-chemical variability in effect doses (up to 6 orders of magnitude) .

Property This compound Methoxychlor
Molecular Formula C₁₈H₂₈O₄Si₄ C₁₆H₁₅Cl₃O₂
Molecular Weight 420.75 g/mol 345.65 g/mol
Variability Source Inter-study test conditions Endpoint diversity (e.g., estrogenicity assays)
Primary Use Pharmaceutical ingredient Pesticide
Toxicity Profile Not well-characterized Endocrine disruption, carcinogenicity

Key Differences :

  • Chemical Class: this compound is an organosilicon, whereas methoxychlor is an organochlorine.
  • Mechanism : Methoxychlor acts via estrogen receptor modulation , while this compound’s mechanism remains undefined .
  • Regulatory Status : Methoxychlor is restricted due to toxicity, whereas this compound’s regulatory status is unclear .

Research Implications and Limitations

Challenges in Comparative Studies

  • Data Gaps : Structural analogs like the trans-isomer lack detailed pharmacological data, hindering direct comparisons .
  • Variability Factors : Both this compound and methoxychlor exhibit dose-response variability due to heterogeneous experimental designs , complicating risk assessments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quadrosilan
Reactant of Route 2
Quadrosilan

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